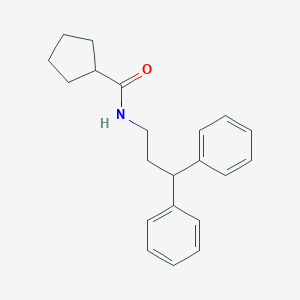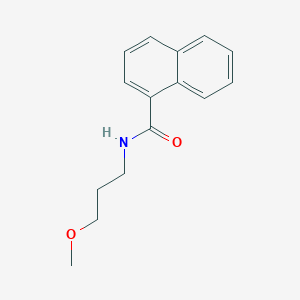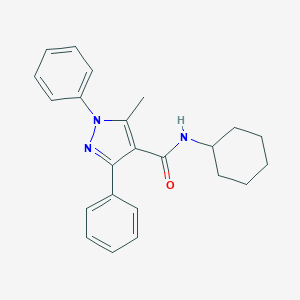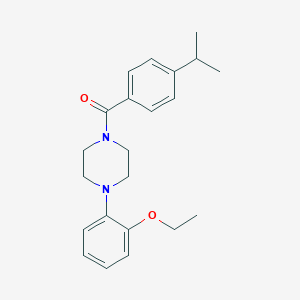
N-(1-benzoyl-1H-indazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-1H-indazol-3-yl)benzamide, also known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in the regulation of cell growth, differentiation, and survival.
Mecanismo De Acción
N-(1-benzoyl-1H-indazol-3-yl)benzamide exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of bacteria and fungi, as well as the replication of human immunodeficiency virus (HIV). Moreover, N-(1-benzoyl-1H-indazol-3-yl)benzamide has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-benzoyl-1H-indazol-3-yl)benzamide is its high potency and specificity towards EGFR. This makes it an ideal tool for studying the role of EGFR in various biological processes. However, the use of N-(1-benzoyl-1H-indazol-3-yl)benzamide in lab experiments is limited by its poor solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(1-benzoyl-1H-indazol-3-yl)benzamide. One possible direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce the risk of drug resistance. Moreover, the development of novel drug delivery systems, such as nanoparticles and liposomes, may also improve the bioavailability and therapeutic potential of N-(1-benzoyl-1H-indazol-3-yl)benzamide.
Métodos De Síntesis
The synthesis of N-(1-benzoyl-1H-indazol-3-yl)benzamide involves a multi-step process that starts with the condensation of 2-nitrobenzaldehyde with aniline to form 2-nitro-N-phenylbenzamide. This intermediate is then reduced to 2-amino-N-phenylbenzamide, which is further reacted with 1-benzoyl-1H-indazole-3-carboxylic acid to yield N-(1-benzoyl-1H-indazol-3-yl)benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(1-benzoyl-1H-indazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancers, including lung, breast, and head and neck cancers. This compound has been shown to inhibit the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. In addition, N-(1-benzoyl-1H-indazol-3-yl)benzamide has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-(1-benzoylindazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIDTZRRZBTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1H-indazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)

![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)


![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)
